molecular formula C13H17N3O3 B2994851 N-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide CAS No. 1904245-12-0

N-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide

Cat. No.: B2994851
CAS No.: 1904245-12-0
M. Wt: 263.297
InChI Key: YUMYQTIMPSJLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a synthetic compound belonging to the class of pyrrolidine carboxamides, which has garnered significant attention in oncology research for its potential as a dual-targeting anticancer agent. This molecule is structurally characterized by a pyrrolidine core linked to a pyridinyloxy moiety and an acetamide group, forming a scaffold designed for high biological activity. Preliminary research on closely related structural analogs indicates that this compound may function as a dual inhibitor of key signaling pathways involved in cancer progression, specifically the phosphoinositide 3-kinase (PI3K) and bromodomain-containing protein 4 (BRD4). The PI3K pathway is a crucial regulator of cell proliferation and survival, while BRD4 is a transcriptional regulator implicated in the expression of oncogenes. The simultaneous inhibition of these two targets represents a promising strategy to disrupt tumor growth and metastasis, making this compound a valuable tool for investigating novel cancer therapeutics. Developed by Otsuka Pharmaceutical Co., Ltd., the compound is in the preclinical research stage, where its therapeutic efficacy against various cancer cell lines is being evaluated. The chemical properties of the compound include a molecular formula of C13H17N3O3 and a molecular weight of 263.29 g/mol. It is typically supplied as a white to beige solid with a melting point range observed between 161-165 °C for its analog. It is soluble in dimethyl sulfoxide (DMSO) and ethanol, but insoluble in water, which should be considered when preparing stock solutions for in vitro assays. This product is intended for research applications only and is not designed for human therapeutic or diagnostic use.

Properties

IUPAC Name

N-[2-oxo-2-(3-pyridin-2-yloxypyrrolidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-10(17)15-8-13(18)16-7-5-11(9-16)19-12-4-2-3-6-14-12/h2-4,6,11H,5,7-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMYQTIMPSJLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(C1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C13H17N3O3
  • Molecular Weight: 263.297 g/mol
  • Purity: Typically 95% .

The compound features a pyridine ring, a pyrrolidine moiety, and an acetamide functional group, which contribute to its biological activity.

Enzyme Inhibition

The compound may act as an enzyme inhibitor. The interaction of the pyridine moiety with nucleotide-binding sites could inhibit enzymes critical for viral replication or other biological pathways. This mechanism is common among heterocyclic compounds in medicinal chemistry .

Receptor Modulation

This compound might modulate receptor activity, influencing various signaling pathways. The structural components can interact with specific receptors, potentially leading to therapeutic effects in conditions such as inflammation or cancer .

The proposed mechanism of action for this compound involves:

  • Binding to Enzymes: The compound may bind to active sites on enzymes, inhibiting their function and disrupting metabolic pathways.
  • Modulation of Receptors: It may alter receptor conformation or availability, affecting downstream signaling cascades.
  • Antiviral Mechanisms: Similar compounds have demonstrated the ability to interfere with viral entry or replication processes, suggesting that this compound could exhibit analogous effects .

Research Findings and Case Studies

Several studies have explored compounds with similar structures, providing insights into the potential biological activities of this compound:

StudyFindings
Ouyang et al. (2024)Investigated antiviral properties of pyridazine derivatives; compounds showed varying degrees of efficacy against TMV .
El-Sabbagh et al. (2024)Synthesized novel derivatives with significant anti-hepatitis activity; highlights potential for related structures .
MDPI Review (2024)Discussed the role of N-Heterocycles as antiviral agents; compounds similar to N-(2-oxo...) exhibited promising results against viral infections .

Comparison with Similar Compounds

Structural and Functional Insights

  • Heterocyclic Influence: The pyridin-2-yloxy group in the target compound may enhance binding to receptors or enzymes compared to simpler analogs like 2-(2-oxopyrrolidin-1-yl)acetamide . Pyridine’s aromaticity and basicity could improve solubility or target engagement relative to non-aromatic systems.
  • Substituent Effects : The fluorophenyl group in the pyridazine analog introduces hydrophobicity and electronic effects, which may alter pharmacokinetics. In contrast, the target compound’s pyrrolidine-pyridine linkage offers conformational flexibility.
  • Biological Activity: SzR-109 , a quinoline derivative, demonstrates immunomodulatory effects, suggesting that the target compound’s pyridine-pyrrolidine scaffold might similarly interact with immune cells. However, the absence of a quinoline core could limit direct comparability.

Physicochemical and Toxicological Properties

  • Melting Point : Simpler analogs like 2-(2-oxopyrrolidin-1-yl)acetamide melt at 151–152.5°C , while the target compound’s bulkier structure may increase this value.
  • Toxicity : The H302 (harmful if swallowed) and H317 (skin sensitization) warnings for 2-(2-oxopyrrolidin-1-yl)acetamide suggest that the target compound may require similar handling precautions, though substituents could mitigate or exacerbate risks.

Q & A

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Stability Studies :
  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; analyze degradation via HPLC. Expect hydrolysis of the acetamide group in strong acids .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C predicted) .
  • Light Sensitivity : Store under UV light (254 nm) and assess photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.